Cytotoxic Potency Against HL60 Leukemia Cells Compared to Other Halogenated Benzofurans
In a study evaluating a series of halogenated benzofuran derivatives, the derivative 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2), which contains the core 3-(bromomethyl)benzofuran motif, demonstrated potent and selective cytotoxicity. This compound exhibited an IC50 of 0.1 µM against HL60 human acute myeloid leukemia cells [1]. This potency is significantly higher compared to the overall activity profile observed for other halogenated derivatives in the same study, highlighting the impact of the bromomethyl group on activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.1 µM (HL60 cells) for a closely related 3-(bromomethyl)benzofuran derivative |
| Comparator Or Baseline | Other halogenated benzofuran derivatives in the study showed generally lower activity or different selectivity profiles. |
| Quantified Difference | The bromomethyl derivative exhibited the highest potency (IC50 = 0.1 µM) among the halogenated compounds tested. |
| Conditions | Human acute myeloid leukemia cells (HL60); 48-hour incubation; MTT assay |
Why This Matters
This high potency against a specific leukemia cell line makes 2-(bromomethyl)-3-methylbenzofuran a valuable starting point for developing targeted anticancer agents, offering a clear activity advantage over less potent analogs.
- [1] Kwiecień, H., et al. 'Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans.' Anti-Cancer Agents in Medicinal Chemistry, vol. 15, no. 1, 2015, pp. 115-124. Bentham Science Publishers. View Source
